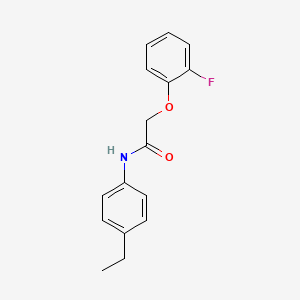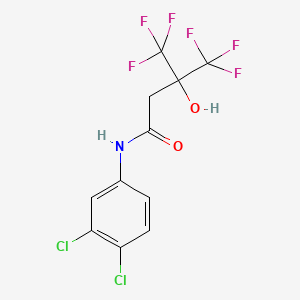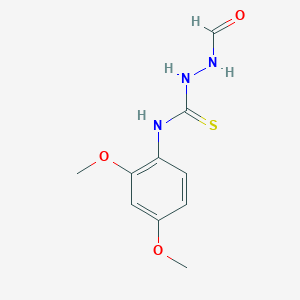![molecular formula C14H11ClN2O3S2 B4770667 methyl 2-chloro-5-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4770667.png)
methyl 2-chloro-5-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate
Übersicht
Beschreibung
Methyl 2-chloro-5-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate (MTTB) is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MTTB belongs to the class of thiosemicarbazone derivatives, which have been studied extensively for their anti-cancer and anti-viral activities.
Wirkmechanismus
The anti-cancer activity of methyl 2-chloro-5-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate is believed to be due to its ability to induce apoptosis (programmed cell death) in cancer cells. This compound has been shown to activate the p53 pathway, which is a key regulator of apoptosis. This compound also inhibits the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. The anti-viral activity of this compound is believed to be due to its ability to inhibit viral replication by targeting viral enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells and tissues, indicating its potential as a safe and effective therapeutic agent. This compound has been shown to induce cell cycle arrest and inhibit cell migration in cancer cells. This compound has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-chloro-5-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate has several advantages as a research tool, including its high potency and selectivity towards cancer and viral cells, its low toxicity in normal cells, and its ability to induce apoptosis and inhibit DNA synthesis. However, this compound has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on methyl 2-chloro-5-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate, including the development of more efficient synthesis methods, the investigation of its mechanism of action in different cell types and disease models, and the evaluation of its potential as a therapeutic agent in clinical trials. Additionally, the combination of this compound with other anti-cancer and anti-viral agents may enhance its therapeutic efficacy and reduce the risk of drug resistance.
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-5-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate has been studied for its potential use in treating various diseases, including cancer, viral infections, and neurodegenerative disorders. In vitro studies have shown that this compound exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to have anti-viral activity against herpes simplex virus type 1 (HSV-1) and dengue virus.
Eigenschaften
IUPAC Name |
methyl 2-chloro-5-(thiophene-2-carbonylcarbamothioylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S2/c1-20-13(19)9-7-8(4-5-10(9)15)16-14(21)17-12(18)11-3-2-6-22-11/h2-7H,1H3,(H2,16,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPYQSREXSSINR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=CS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-dimethyl-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4770590.png)
![4-{[(2,4-dimethylphenyl)amino]carbonyl}phenyl (2-tert-butylphenoxy)acetate](/img/structure/B4770602.png)
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-(1-naphthyl)acetamide](/img/structure/B4770610.png)



![2-[(2-thienylmethylene)amino]-N-[2-(trifluoromethyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4770633.png)

![4-[4-(2,3-dimethylphenyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B4770641.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-nitrobenzamide](/img/structure/B4770647.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4770652.png)
![methyl 3-chloro-6-({[2-(phenoxyacetyl)hydrazino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4770673.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4770677.png)
